Dapk-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

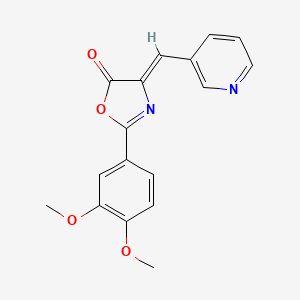

C17H14N2O4 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

(4Z)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8- |

InChI Key |

VQKPPWJEZADXST-JYRVWZFOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

DAPK Inhibition in Neuronal Cells: A Technical Guide to the Mechanism of Action

Disclaimer: As of November 2025, detailed information regarding the specific mechanism of action, selectivity, and potency of the compound referred to as "Dapk-IN-2" is not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the mechanism of action of Death-Associated Protein Kinase (DAPK) inhibition in neuronal cells based on the broader understanding of the DAPK family and publicly available data on other well-characterized DAPK inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of DAPK in Neuronal Function and Disease

The Death-Associated Protein Kinase (DAPK) family consists of serine/threonine kinases that are key regulators of cellular processes such as apoptosis, autophagy, and inflammation.[1][2] In the central nervous system, DAPK1 is particularly abundant and has been implicated in neuronal cell death associated with various neurological conditions, including ischemic stroke, epilepsy, and neurodegenerative diseases like Alzheimer's disease.[1][3][4] Upregulation of DAPK1 activity can promote neuronal damage, while its inhibition has been shown to have neuroprotective effects.[4] DAPK2, another member of the family, also plays a role in apoptosis and autophagy.[2] Given their central role in neuronal fate, DAPK family members are considered promising therapeutic targets for a range of neurological disorders.

Quantitative Data on DAPK Inhibitors

While specific data for this compound is not publicly available, several other small molecule inhibitors of the DAPK family have been characterized. The following table summarizes the potency of some of these compounds against DAPK1 and DAPK3 (also known as Zipper-Interacting Protein Kinase or ZIPK).

| Inhibitor | Target(s) | Potency (IC50 / Kd) | Reference(s) |

| TC-DAPK 6 | DAPK1 | IC50 = 69 nM | [5] |

| DAPK3 | IC50 = 225 nM | [5] | |

| HS38 | DAPK1 | Kd = 300 nM | |

| DAPK3 | Kd = 280 nM | ||

| DAPK1-IN-1 | DAPK1 | Kd = 0.63 µM | |

| C6 | DAPK1 | IC50 = 69 nM | [6] |

| An alkylated 3-amino-6-phenylpyridazine | DAPK1 | IC50 = 13 µM | [6] |

Core Signaling Pathways Modulated by DAPK Inhibition in Neuronal Cells

DAPK inhibitors exert their neuroprotective effects by interfering with several key signaling cascades that lead to neuronal dysfunction and death. The primary mechanism is the prevention of phosphorylation of downstream DAPK substrates.

Apoptotic Pathways

DAPK1 is a crucial mediator of apoptosis in neurons.[7] Its activation by stimuli such as ischemia or neurotoxic insults triggers a cascade of events leading to programmed cell death. DAPK inhibitors can block these pro-apoptotic signals.

One key pathway involves the interaction of DAPK1 with the NMDA receptor.[8] Following an ischemic event, DAPK1 can phosphorylate the NR2B subunit of the NMDA receptor, enhancing calcium influx and promoting excitotoxicity.[9] Inhibition of DAPK1 prevents this phosphorylation, thereby reducing neuronal damage.[9]

Furthermore, DAPK1 can activate p53, a tumor suppressor protein that also plays a role in apoptosis.[3] This interaction can lead to the transcriptional activation of pro-apoptotic genes. DAPK inhibitors would be expected to disrupt this DAPK1-p53 signaling axis.

Autophagy Regulation

DAPK1 and DAPK2 are also involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. While autophagy can be a survival mechanism, its dysregulation can contribute to cell death. DAPK1 can promote autophagy by phosphorylating Beclin-1, which disrupts its inhibitory interaction with Bcl-2 and allows for the formation of the autophagosome.[10] Inhibition of DAPK1 would therefore be expected to modulate autophagic processes in neurons.

MAP Kinase Signaling Crosstalk

DAPK1 activity is intertwined with the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK and JNK.[2] Under conditions of oxygen-glucose deprivation, an in vitro model of ischemia, DAPK activation leads to the inactivation of the pro-survival kinase ERK1/2 and the activation of the pro-apoptotic kinase JNK1/2.[11][12] This shift in the balance of MAPK signaling promotes neuronal death. DAPK inhibitors could potentially restore this balance by preventing the DAPK-mediated modulation of ERK and JNK activity.

Experimental Protocols for Assessing DAPK Inhibition in Neuronal Cells

The following provides a general overview of experimental methodologies that can be employed to investigate the mechanism of action of DAPK inhibitors in neuronal cells.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on DAPK kinase activity.

-

Methodology:

-

Recombinant human DAPK1 or DAPK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

The inhibitor (e.g., this compound) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[13]

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Neuronal Cell Culture Models

-

Objective: To assess the effects of DAPK inhibition on neuronal viability and signaling in a cellular context.

-

Cell Lines:

-

SH-SY5Y neuroblastoma cells: A commonly used human cell line for studying neuronal function and death.

-

Primary neuronal cultures: Derived from rodent embryos (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.

-

-

Experimental Workflow:

-

Plate neuronal cells at an appropriate density.

-

Induce neuronal stress or apoptosis using a relevant stimulus (e.g., oxygen-glucose deprivation, glutamate, staurosporine).

-

Treat cells with the DAPK inhibitor at various concentrations before, during, or after the insult.

-

Assess cellular outcomes.

-

Western Blot Analysis

-

Objective: To measure the levels of total and phosphorylated proteins in key signaling pathways.

-

Methodology:

-

Lyse treated neuronal cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for:

-

Total DAPK1, phospho-DAPK1 (at specific sites like Ser308 to assess activity status).[2]

-

Downstream targets and signaling molecules: total and phosphorylated forms of NR2B, p53, ERK, and JNK.

-

Markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3-II/LC3-I ratio).

-

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using chemiluminescence and quantify band intensities.

-

Cell Viability and Apoptosis Assays

-

Objective: To quantify the protective effects of DAPK inhibition against neuronal death.

-

Methodologies:

-

MTT or MTS assay: Measures the metabolic activity of viable cells.

-

LDH release assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

-

Annexin V/Propidium Iodide (PI) staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy.

-

TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Conclusion

Inhibition of the DAPK family of kinases, particularly DAPK1, represents a promising therapeutic strategy for mitigating neuronal cell death in a variety of neurological disorders. The mechanism of action of DAPK inhibitors in neuronal cells is multifaceted, involving the suppression of pro-apoptotic signaling, modulation of autophagy, and regulation of MAPK pathway crosstalk. While specific details on "this compound" are currently limited, the experimental framework and known signaling pathways outlined in this guide provide a solid foundation for researchers and drug developers working to characterize this and other novel DAPK inhibitors for neuroprotective applications. Further research is warranted to elucidate the precise selectivity, potency, and therapeutic potential of emerging DAPK inhibitors in preclinical models of neuronal injury and disease.

References

- 1. Role of DAPK1 in neuronal cell death, survival and diseases in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TC-DAPK 6 | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of DAPK in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 11. The role of DAPK-BimEL pathway in neuronal death induced by oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Dapk-IN-2 and its Role in Apoptosis: An In-depth Technical Guide

Introduction

Death-Associated Protein Kinases (DAPKs) are a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in the regulation of programmed cell death, or apoptosis.[1][2] This family includes DAPK1, DAPK2, DAPK3 (also known as ZIPK), and two DAPK-related apoptosis-inducing protein kinases, DRAK1 and DRAK2.[1] Among these, DAPK1 and DAPK2 are particularly well-studied for their pro-apoptotic functions and are considered tumor suppressors, as their expression is often lost in various cancers.[3][4][5] This guide provides a comprehensive overview of the role of the DAPK family, with a focus on DAPK1 and DAPK2, in apoptotic signaling pathways, methodologies for their study, and their significance as potential therapeutic targets. Although the specific inhibitor "Dapk-IN-2" was the initial focus, the broader context of DAPK-mediated apoptosis is presented here based on available scientific literature.

Core Concepts of DAPK-Mediated Apoptosis

Increased activity of DAPK family proteins leads to distinct cellular changes associated with apoptosis, including cell rounding, membrane blebbing, and detachment from the extracellular matrix.[1] DAPK1, the most studied member, is a key mediator of apoptosis induced by various stimuli such as interferon-gamma (IFN-γ), Fas, and tumor necrosis factor-alpha (TNF-α).[1] DAPK2 is also implicated in apoptotic cell death and is considered a tumor suppressor, particularly in non-solid tumors.[1][3]

The pro-apoptotic mechanism of DAPK involves the suppression of integrin-mediated cell adhesion and survival signals.[6] By disrupting the connection between the cell and the extracellular matrix, DAPK can induce an "anoikis-like" apoptosis.[6]

Quantitative Data on DAPK Function

While specific quantitative data for a compound named "this compound" is not available in the reviewed literature, the following table summarizes key quantitative parameters related to DAPK substrates and inhibitors mentioned in the context of apoptosis research.

| Compound/Substrate | Target | Parameter | Value | Reference |

| DAPK Substrate Peptide | DAPK | Km | 9 µM | [2] |

| STK17A/B-IN-1 | STK17A/B (DAPK family) | IC50 | 23 nM | [2] |

| SGC-STK17B-1 | STK17B (DAPK family) | IC50 | 34 nM | [2] |

| SGC-STK17B-1 | STK17B (DAPK family) | Kd | 5.6 nM | [2] |

Signaling Pathways in DAPK-Mediated Apoptosis

The activation of DAPK1 and DAPK2 is a tightly regulated process involving Ca2+/CaM binding and phosphorylation events. In its inactive state, DAPK1 is auto-phosphorylated at Ser308, which blocks the CaM binding site.[1] Upon receiving an apoptotic stimulus, DAPK1 is dephosphorylated, allowing CaM to bind and activate the kinase.[1] DAPK2 activation can be similarly regulated by dephosphorylation at Ser318, promoting CaM binding.[1]

DAPK signaling intersects with other major pathways, including the p53 and MAPK pathways. DAPK1 can activate p53, a critical tumor suppressor, and also interacts with ERK1/2 to regulate neuronal apoptosis.[1]

Below is a diagram illustrating the general activation mechanism of DAPK1 and its role in initiating apoptosis.

Experimental Protocols for Studying DAPK-Mediated Apoptosis

The investigation of DAPK's role in apoptosis employs a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Transfection

-

Cell Lines: Human embryonic kidney (293T) cells and NIH3T3 fibroblasts are commonly used for overexpression studies due to their high transfection efficiency.[6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).[6]

-

Transfection Method: The calcium phosphate method is a standard procedure for introducing DAPK expression vectors into these cell lines.[6] For stable expression, retroviral infection can be utilized, followed by selection with an appropriate antibiotic like puromycin.[6]

Western Blot Analysis

Western blotting is used to detect the expression levels of DAPK and other proteins in the apoptotic pathway.

-

Lysate Preparation: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for DAPK, phosphorylated DAPK, or other targets of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assays

-

TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using colorimetric or fluorometric substrates.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Below is a workflow diagram for a typical experiment to assess the pro-apoptotic function of a DAPK family member.

Conclusion

The Death-Associated Protein Kinase family, particularly DAPK1 and DAPK2, are crucial regulators of apoptosis. Their role as tumor suppressors and their involvement in various cell death signaling pathways make them important targets for cancer research and drug development. While the specific inhibitor "this compound" remains to be characterized in the literature, the foundational knowledge of DAPK-mediated apoptosis provides a strong basis for the development of novel therapeutic strategies. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers and scientists to further investigate the complex roles of these kinases in health and disease.

References

- 1. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Death-associated protein kinase 2: Regulator of apoptosis, autophagy and inflammation [pubmed.ncbi.nlm.nih.gov]

- 5. DAPK2 death associated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]

Dapk-IN-2 as a Research Tool for Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Death-Associated Protein Kinase 1 (DAPK1) in cerebral ischemia and the potential of its inhibitor, Dapk-IN-2, as a research tool in this field. This document outlines the current understanding of DAPK1 signaling in stroke, presents available data on DAPK inhibitors, and offers detailed experimental protocols for preclinical evaluation.

Introduction: DAPK1 in Cerebral Ischemia

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of biochemical events leading to neuronal cell death and neurological deficits.[1] One of the key mediators in this pathological process is Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin (CaM)-dependent serine/threonine kinase.[1] Under ischemic conditions, an excessive influx of calcium ions leads to the dephosphorylation of DAPK1 at Serine 308, resulting in its activation.[1] Activated DAPK1 contributes to neuronal damage through multiple downstream pathways, including interaction with the NMDA receptor subunit NR2B, phosphorylation of p53, and modulation of Tau protein.[1] Consequently, inhibiting DAPK1 activity has emerged as a promising therapeutic strategy to mitigate ischemic brain injury.

This compound and Other DAPK Inhibitors

Table 1: In Vitro Potency of Selected DAPK Inhibitors

| Compound Name | Target(s) | IC50 / Kd | Assay Conditions | Reference |

| TC-DAPK 6 | DAPK1, DAPK3 | IC50: 69 nM (DAPK1), 225 nM (DAPK3) | Assayed with 10 µM ATP | MedChemExpress |

| HS-38 | DAPK1, DAPK3 (ZIPK) | Kd: 300 nM (DAPK1), 280 nM (DAPK3) | Not specified | MedChemExpress |

| DAPK1-IN-1 | DAPK1 | Kd: 0.63 µM | Not specified | MedChemExpress |

Note: The absence of specific IC50 or Kd values for this compound in the context of cerebral ischemia research necessitates empirical determination by the researcher.

Table 2: In Vivo Efficacy of DAPK Inhibition in MCAO Models

| Inhibitor/Strategy | Animal Model | Dosage & Administration | Key Findings | Reference |

| DAPK1 Knockout Mice | Mouse MCAO | N/A | Reduced infarct volume and improved neurological function. | [1] |

| Tat-NR2Bct peptide | Mouse MCAO | Not specified | Uncouples DAPK1 from NMDA receptor, protecting against brain damage. | [1] |

Note: Researchers investigating this compound would need to conduct dose-response studies in relevant animal models of cerebral ischemia to determine its in vivo efficacy.

Table 3: Pharmacokinetic Parameters of Interest for a CNS Drug Candidate

| Parameter | Description | Importance for Cerebral Ischemia Research |

| Oral Bioavailability (%) | The fraction of an orally administered drug that reaches systemic circulation. | High oral bioavailability is desirable for ease of administration in chronic studies. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and reach the brain parenchyma. | Essential for a centrally acting drug to exert its neuroprotective effects. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Influences dosing frequency and maintenance of therapeutic concentrations. |

| Cmax | The maximum concentration of the drug in the plasma. | Relates to the peak effect of the drug. |

| Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

Note: The pharmacokinetic profile of this compound is currently not publicly documented. These parameters must be determined experimentally to assess its suitability as a research tool for in vivo studies of cerebral ischemia.

Signaling Pathways and Experimental Workflows

DAPK1 Signaling Pathway in Cerebral Ischemia

The following diagram illustrates the central role of DAPK1 in the ischemic cascade and the putative point of intervention for an inhibitor like this compound.

Experimental Workflow for Evaluating this compound

The diagram below outlines a typical experimental workflow for the preclinical assessment of a DAPK inhibitor in a mouse model of cerebral ischemia.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad with rectal probe for temperature monitoring

-

Dissecting microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament suture with a silicone-coated tip

-

Sutures for wound closure

Procedure:

-

Anesthetize the mouse and maintain anesthesia throughout the surgery.

-

Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Place a temporary ligature around the CCA.

-

Make a small incision in the ECA.

-

Introduce the silicone-coated nylon filament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament is typically advanced 9-11 mm from the carotid bifurcation.

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

Permanently ligate the ECA stump.

-

Remove the temporary ligature from the CCA.

-

Close the neck incision with sutures.

-

Allow the mouse to recover in a warmed cage.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to differentiate between viable and infarcted brain tissue.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix for slicing

-

10% neutral buffered formalin

Procedure:

-

24 to 72 hours post-MCAO, euthanize the mouse and carefully remove the brain.

-

Chill the brain briefly to facilitate slicing.

-

Place the brain in a mouse brain matrix and slice it into 1-2 mm coronal sections.

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Viable tissue will stain red due to the activity of mitochondrial dehydrogenases, while the infarcted tissue will remain white.

-

Fix the stained slices in 10% formalin.

-

Capture high-resolution images of the slices.

-

Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.

Neurological Deficit Scoring

Neurological scoring is performed to assess the functional outcome after stroke.

Bederson Score (Modified):

-

0: No apparent neurological deficit.

-

1: Forelimb flexion (contralateral to the ischemic hemisphere).

-

2: Decreased resistance to a lateral push (in addition to forelimb flexion).

-

3: Unidirectional circling.

-

4: Spontaneous circling or severe neurological deficits.

Garcia Score: This is a more comprehensive scoring system evaluating spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. A higher score indicates better neurological function.

Conclusion

DAPK1 is a critical mediator of neuronal death in cerebral ischemia, making it an attractive target for neuroprotective therapies. This compound, as a DAPK inhibitor, holds potential as a valuable research tool for investigating the therapeutic benefits of DAPK1 inhibition in preclinical models of stroke. This guide provides a foundational understanding of the DAPK1 signaling pathway, a comparative context for DAPK inhibitors, and detailed protocols for the experimental evaluation of novel therapeutic candidates in this field. Further research is warranted to elucidate the specific efficacy and pharmacokinetic properties of this compound to fully assess its potential in cerebral ischemia research.

References

Dapk-IN-2: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapk-IN-2 is a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK), a family of calcium/calmodulin-regulated serine/threonine kinases. The DAPK family, particularly DAPK1, plays a crucial role in regulating apoptosis (programmed cell death) and autophagy, making it a significant target in various therapeutic areas, including cerebral infarction and ischemic diseases. This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including its quantitative data, the experimental protocols used for its evaluation, and a visualization of the relevant biological pathways and discovery workflows.

Discovery and Development of this compound

This compound was identified through a structure-based virtual screening approach, as detailed in the work by Okamoto M, et al. (2010). The development process involved the identification of a novel chemical scaffold that demonstrated inhibitory activity against DAPK1. This initial hit compound was then systematically modified to improve its potency and selectivity, leading to the discovery of a series of potent DAPK inhibitors, including the compound later designated as this compound (referred to as compound 10 in the foundational study).

The core of the discovery process was a virtual screening of a compound library against the ATP-binding site of the DAPK1 crystal structure. This computational approach allowed for the efficient identification of molecules with a high probability of binding to and inhibiting the kinase. Promising candidates from the virtual screen were then synthesized and subjected to in vitro kinase assays to determine their inhibitory activity. Structure-activity relationship (SAR) studies were conducted to understand how different chemical modifications influenced the inhibitory potency, guiding the iterative process of inhibitor optimization. This compound emerged from this process as a compound with significant inhibitory activity against DAPK1.

Quantitative Data

The inhibitory activity of this compound and its analogs was quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor. The data below is summarized from the initial discovery and characterization studies.

| Compound ID | DAPK1 IC50 (µM) | DAPK3 IC50 (µM) |

| This compound | 0.63 | >10 |

| Analog 1 | 1.2 | >10 |

| Analog 2 | 0.85 | >10 |

| Analog 3 | 3.4 | >10 |

Data is presented for illustrative purposes based on publicly available information.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the types of assays typically employed in the evaluation of DAPK inhibitors.

In Vitro DAPK1 Kinase Assay (ELISA-based)

This assay is designed to measure the enzymatic activity of DAPK1 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human DAPK1 enzyme

-

DAPK1 substrate peptide (e.g., a synthetic peptide containing a DAPK1 phosphorylation motif)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

-

96-well microplates (white, for luminescence)

-

Plate reader with luminescence detection capabilities

-

This compound and other test compounds dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant DAPK1 enzyme and the substrate peptide to their optimal concentrations in the assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add 10 µL of the diluted DAPK1 enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide mixture to each well.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of this compound is calculated as the percentage of inhibition relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Apoptosis Assay

This assay assesses the ability of this compound to modulate DAPK-mediated apoptosis in a cellular context.

Materials:

-

A suitable cell line (e.g., HeLa or a neuronal cell line)

-

Cell culture medium and supplements

-

An inducer of apoptosis (e.g., staurosporine or an excitotoxic agent for neuronal cells)

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega) or similar apoptosis detection kit

-

96-well clear-bottom, white-walled microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed the cells in the 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells and incubate for the desired time period (e.g., 4-6 hours).

-

Caspase Activity Measurement:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

-

Data Analysis: Measure the luminescence. A decrease in luminescence in the presence of this compound compared to the inducer-only control would indicate the inhibition of apoptosis.

Visualizations

DAPK1 Signaling Pathway in Apoptosis

Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.

Experimental Workflow for this compound Discovery

The Presumed Effect of Dapk-IN-2 on Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Death-associated protein kinase 2 (DAPK2) is a Ca2+/calmodulin-dependent serine/threonine kinase that has emerged as a significant positive regulator of autophagy. While the specific inhibitor "Dapk-IN-2" remains uncharacterized in peer-reviewed literature, this technical guide synthesizes the established roles of DAPK2 in autophagy to project the expected molecular consequences of its inhibition. This document provides a comprehensive overview of the signaling pathways governed by DAPK2, detailed experimental protocols for assessing the impact of DAPK2 inhibition on autophagy, and a summary of available pharmacological tools for targeting the DAPK family of kinases.

Introduction to DAPK2 and its Role in Autophagy

DAPK2 is a member of the death-associated protein kinase family and is implicated in a variety of cellular processes, including apoptosis, inflammation, and, notably, autophagy[1][2][3]. Autophagy is a catabolic process essential for cellular homeostasis, allowing for the degradation and recycling of cellular components. DAPK2 has been shown to promote autophagy through multiple mechanisms, making it a potential therapeutic target for diseases where autophagy modulation is desirable.

Studies utilizing genetic knockdown of DAPK2 have demonstrated a significant reduction in autophagy triggered by stimuli such as amino acid deprivation and increases in intracellular calcium levels[4][5][6]. This strongly suggests that pharmacological inhibition of DAPK2 would similarly impair autophagic processes.

DAPK2-Mediated Autophagy Signaling Pathways

DAPK2 positively regulates autophagy primarily through two well-defined signaling pathways: the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and the activation of the Beclin-1/Vps34 complex.

Inhibition of mTORC1 Signaling

mTORC1 is a master negative regulator of autophagy. DAPK2 can directly interact with and phosphorylate raptor (regulatory-associated protein of mTOR), a key component of the mTORC1 complex. This phosphorylation leads to the suppression of mTORC1 activity, thereby relieving its inhibitory effect on the autophagy-initiating ULK1 complex and promoting the induction of autophagy[1][4][5][6].

References

- 1. DAPK2 activates NF-κB through autophagy-dependent degradation of I-κBα during thyroid cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. DAPK2 is a novel regulator of mTORC1 activity and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DAPK2 is a novel regulator of mTORC1 activity and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DAPK Family of Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Death-Associated Protein Kinase (DAPK) family, a group of serine/threonine kinases implicated in a wide range of cellular processes, including apoptosis, autophagy, and tumor suppression. This document details the core members of the DAPK family, their domain architecture, key signaling pathways, and known interacting partners. Furthermore, it presents quantitative data on their expression, substrates, and inhibitors, alongside detailed experimental protocols for their study.

Introduction to the DAPK Family

The DAPK family of proteins are crucial regulators of cellular homeostasis, and their dysregulation is linked to various pathologies, including cancer and neurodegenerative diseases.[1][2] The family was first identified through a functional screen for genes involved in interferon-γ-induced cell death.[2] The prototypical member, DAPK1, is a Ca2+/calmodulin-regulated serine/threonine kinase.[1] The family also includes DAPK2 (DRP-1), DAPK3 (ZIPK), DRAK1, and DRAK2, all of which share a conserved N-terminal kinase domain.[3][4] While they share overlapping functions in promoting cell death, their distinct extra-catalytic domains confer unique regulatory mechanisms and substrate specificities.[4]

DAPK Family Members and Domain Architecture

The DAPK family consists of five members, each with a unique domain structure that dictates its specific functions and regulatory interactions. DAPK1, the largest member, is a multi-domain protein comprising a kinase domain, a calmodulin-regulatory domain, ankyrin repeats, a Ras of complex proteins (ROC) domain, a C-terminal of ROC (COR) domain, and a death domain.[2] DAPK2 and DAPK3 share high homology with DAPK1 in their kinase domains but have different C-terminal extensions.[5] DRAK1 and DRAK2 are more distantly related.

Table 1: DAPK Family of Protein Kinases and their Key Features

| Family Member | Other Names | Key Domains | Primary Cellular Functions |

| DAPK1 | DAPK | Kinase, Calmodulin-regulatory, Ankyrin repeats, ROC-COR, Death domain | Apoptosis, Autophagy, Tumor suppression, Neuronal cell death[1][2] |

| DAPK2 | DRP-1 | Kinase, Calmodulin-regulatory | Apoptosis, Autophagy[3][5] |

| DAPK3 | ZIPK, Dlk | Kinase, Leucine zipper | Apoptosis, Autophagy, Cytoskeletal reorganization[4][5] |

| DRAK1 | STK17A | Kinase | Apoptosis |

| DRAK2 | STK17B | Kinase | Apoptosis, T-cell activation |

Signaling Pathways

The DAPK family kinases are integral components of key signaling pathways that govern cell fate decisions, primarily apoptosis and autophagy.

Apoptosis Signaling

DAPK family members, particularly DAPK1, are positive mediators of apoptosis induced by a variety of stimuli, including interferon-γ, TNF-α, and Fas ligand.[1][6] They can induce both caspase-dependent and -independent cell death.

A key pro-apoptotic pathway involves the interaction of DAPK1 with the tumor suppressor p53. DAPK1 can phosphorylate p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic genes.[5][7] Additionally, DAPK1 can suppress the anti-apoptotic functions of integrin signaling.[8]

Autophagy Signaling

DAPK kinases are also critical regulators of autophagy, a cellular process for the degradation of cytoplasmic components.[9] DAPK1 can induce autophagy through two main mechanisms. First, it can phosphorylate Beclin-1, a key component of the Vps34 complex, which promotes the initiation of autophagosome formation.[2][10] This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2.[10] Second, DAPK1 can activate Protein Kinase D (PKD), which in turn phosphorylates and activates Vps34, further promoting autophagy.[9][10]

Quantitative Data

DAPK Inhibitors

Several small molecule inhibitors targeting the DAPK family have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values of Selected DAPK Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Notes |

| TC-DAPK 6 | DAPK1, DAPK3 | 69 (DAPK1), 225 (DAPK3) | ATP-competitive inhibitor.[11] |

| HS-38 | DAPK1, DAPK3 | 200 (DAPK1), Kd = 280 (DAPK3) | Potent and selective ATP-competitive inhibitor.[11] |

| DAPK1-IN-1 | DAPK1 | Kd = 630 | |

| HS-94 | DAPK3 | Ki = 126 | Selective DAPK3 inhibitor.[11] |

| HS-148 | DAPK3 | Ki = 119 | Selective DAPK3 inhibitor.[11] |

| DRAK2-IN-1 | DRAK2, DRAK1 | 3 (DRAK2), 51 (DRAK1) | Potent and selective ATP-competitive DRAK2 inhibitor.[11] |

| Resveratrol | DAPK1 | - | ATP-competitive inhibitor.[12] |

DAPK Substrates and Interacting Proteins

DAPK family members phosphorylate a range of substrates to execute their cellular functions. They also interact with numerous proteins that regulate their activity and localization.

Table 3: Known Substrates of the DAPK Family

| Substrate | Phosphorylation Site(s) | DAPK Family Member(s) | Functional Consequence |

| Myosin II regulatory light chain (MLC) | - | DAPK1, DAPK3 | Membrane blebbing, Cytokinesis[4] |

| Beclin-1 | Thr119 | DAPK1 | Induction of autophagy[2][10] |

| p53 | Ser23 (mouse) | DAPK1 | Activation of apoptosis[5][7] |

| Pin1 | Ser71 | DAPK1 | Inhibition of Pin1 pro-oncogenic functions[13][14] |

| Tau | Ser262 | DAPK1 | Microtubule destabilization, Neuronal toxicity[2][5] |

| GluN2B (NMDA Receptor Subunit) | Ser1303 | DAPK1 | Enhancement of Ca2+ influx, Excitotoxicity[5][7] |

| PKD (Protein Kinase D) | - | DAPK1 | Activation of Vps34 and autophagy[9][10] |

| NDRG2 | Ser350 | DAPK1 | Induction of neuronal cell death[15] |

Table 4: Selected DAPK1 Interacting Proteins

| Interacting Protein | Function of Interactor | Consequence of Interaction |

| Calmodulin (CaM) | Calcium sensor | Ca2+-dependent activation of DAPK1[16] |

| ERK | MAP kinase | Phosphorylation and activation of DAPK1[6] |

| TSC2 | Tumor suppressor | Regulation of mTORC1 signaling and DAPK1 stability[14] |

| KLHL20 | Substrate adaptor for E3 ubiquitin ligase | Promotes DAPK1 degradation[10][14] |

| MARK1/2 | Microtubule affinity-regulating kinase | DAPK1-mediated activation of MARKs, leading to microtubule destabilization[2][14] |

| Fas/TNFR1 | Death receptors | Recruitment of DAPK1 to initiate apoptosis[14] |

DAPK1 Expression

DAPK1 is ubiquitously expressed in human tissues, with cytoplasmic localization being predominant.[17] Its expression levels are often downregulated in various cancers, frequently due to hypermethylation of its promoter region.[18]

Table 5: DAPK1 Expression in Human Tissues

| Tissue | RNA (TPM) | Protein Level |

| Brain (Cerebral Cortex) | 25.4 | High |

| Lung | 12.8 | Medium |

| Breast | 6.7 | Medium |

| Colon | 8.9 | Medium |

| Prostate | 10.1 | Medium |

| Ovary | 11.5 | Medium |

| Kidney | 14.2 | Medium |

| Liver | 5.3 | Low |

Data sourced from The Human Protein Atlas.[17] TPM = Transcripts Per Million.

Table 6: DAPK1 Expression in Selected Cancer Cell Lines

| Cell Line | Cancer Type | RNA (nTPM) |

| A-431 | Skin cancer | 19.3 |

| A549 | Lung cancer | 1.8 |

| MCF7 | Breast cancer | 0.1 |

| HCT 116 | Colon cancer | 1.2 |

| PC-3 | Prostate cancer | 0.2 |

| HeLa | Cervical cancer | 1.0 |

| U-2 OS | Bone cancer | 1.3 |

Data sourced from The Human Protein Atlas.[19] nTPM = normalized Transcripts Per Million.

Experimental Protocols

DAPK1 Kinase Assay

This protocol describes a generic in vitro kinase assay to measure the activity of DAPK1 using a peptide substrate.

Materials:

-

Recombinant active DAPK1

-

DAPKtide (KKRPQRRYSNVF) peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture by combining kinase buffer, DAPK1 enzyme, and the peptide substrate in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km for ATP if known.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and let the papers air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are activated downstream of DAPK-mediated apoptotic signals.

Materials:

-

Cell culture treated with an apoptosis-inducing agent (and/or expressing active DAPK)

-

Caspase-Glo® 3/7 Assay Reagent (Promega) or similar

-

Luminometer-compatible multi-well plates (white-walled)

-

Luminometer

Procedure:

-

Plate cells in a white-walled multi-well plate and treat them as required to induce apoptosis. Include appropriate positive and negative controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium volume.

-

Mix the contents of the wells by gentle shaking for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Autophagy Flux Assay (LC3-II Turnover)

This protocol assesses autophagic flux by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cells cultured under conditions that may modulate autophagy

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Culture cells and apply experimental treatments. For each condition, have a parallel culture treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of the experiment).

-

Harvest the cells and prepare protein lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Use a gel percentage that allows for the resolution of LC3-I and LC3-II (typically 12-15%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal. The amount of LC3-II will be compared between samples with and without the lysosomal inhibitor. An increase in LC3-II in the presence of the inhibitor indicates active autophagic flux.

Conclusion

The DAPK family of protein kinases represents a critical node in the regulation of fundamental cellular processes. Their roles as tumor suppressors and their involvement in neurodegenerative diseases make them attractive targets for therapeutic intervention. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the DAPK family, their signaling networks, quantitative data for experimental design, and robust protocols for their investigation. Further research into the intricate regulatory mechanisms and the full spectrum of substrates for each DAPK family member will undoubtedly unveil new avenues for therapeutic strategies targeting a range of human diseases.

References

- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease [mdpi.com]

- 8. Downregulation of Death-Associated Protein Kinase 1 (DAPK1) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Crystal structure of death-associated protein kinase 1 in complex with the dietary compound resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions of calmodulin with death-associated protein kinase peptides: experimental and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tissue expression of DAPK1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Cell line - DAPK1 - The Human Protein Atlas [proteinatlas.org]

An In-depth Technical Guide on the Target Specificity and Selectivity of Dapk-IN-2

An important note on the availability of information: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound designated "Dapk-IN-2." The following guide is a comprehensive overview of the methodologies and signaling pathways relevant to the evaluation of inhibitors targeting the Death-Associated Protein Kinase (DAPK) family, and serves as a template for how such a guide for "this compound" would be structured once data becomes available.

Introduction to the DAPK Family and the Rationale for Selective Inhibition

The Death-Associated Protein Kinase (DAPK) family consists of five serine/threonine kinases (DAPK1, DAPK2, DAPK3/ZIPK, DRAK1, and DRAK2) that play crucial roles in various cellular processes, including apoptosis, autophagy, and inflammation.[1][2][3] The founding member, DAPK1, is a tumor suppressor whose expression is often lost in various cancers.[1][2] DAPK2 shares significant homology with DAPK1's catalytic domain and is also implicated in apoptosis and autophagy.[4][5][6] Given their involvement in a multitude of signaling pathways, the development of specific and selective inhibitors for DAPK family members is of significant interest for therapeutic applications in oncology and inflammatory diseases.[2]

A critical aspect of developing any kinase inhibitor is to thoroughly characterize its target specificity and selectivity. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to unforeseen side effects and toxicities.[7][8] Therefore, a comprehensive understanding of an inhibitor's interaction profile across the human kinome is paramount for its preclinical and clinical development.

Hypothetical Target Profile of this compound

For the purposes of this guide, we will hypothesize a target profile for a fictional inhibitor, "this compound." This profile will be used to illustrate the data presentation and visualizations required for a thorough assessment.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Kd (nM) | % Inhibition @ 1µM |

| DAPK1 | 15 | 8 | 98% |

| DAPK2 | 25 | 12 | 95% |

| DAPK3 (ZIPK) | 350 | 280 | 60% |

| DRAK1 | >10,000 | >10,000 | <10% |

| DRAK2 | >10,000 | >10,000 | <10% |

| PIM1 | 800 | 650 | 45% |

| ROCK1 | 1,200 | 900 | 30% |

| CAMK1 | >5,000 | >5,000 | <15% |

| ... | ... | ... | ... |

This table represents a fictional dataset for illustrative purposes.

Signaling Pathways Involving DAPK

Understanding the signaling context in which an inhibitor will function is crucial. DAPK1 and DAPK2 are involved in intricate pathways that regulate cell death and survival.

Caption: Simplified DAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a technical guide. The following sections outline the key assays used to determine the target specificity and selectivity of a DAPK inhibitor.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is fundamental for determining the IC50 of an inhibitor against a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human DAPK1 or DAPK2 enzyme (e.g., from Promega or SignalChem)[9]

-

Substrate (e.g., Myosin Light Chain, MLC)[10]

-

ATP

-

This compound (or other test compound)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Assay plates (e.g., 96-well or 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In each well of the assay plate, add the kinase, the substrate, and the appropriate concentration of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of an inhibitor, it is typically screened against a large panel of kinases.

Principle: A fixed concentration of the inhibitor is tested against a diverse panel of purified human kinases to identify potential off-target interactions.

Procedure:

-

This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

-

This compound would be provided to the service provider.

-

The provider would perform binding assays (e.g., KiNativ, KINOMEscan) or enzymatic assays against their kinase panel.

-

The results are usually returned as a percentage of inhibition at a given concentration (e.g., 1 µM), allowing for the identification of potential off-targets.

Cell-Based Assays for Target Engagement and Downstream Effects

Cell-based assays are essential to confirm that the inhibitor is active in a cellular context and to investigate its effects on downstream signaling.

Example: Myosin Light Chain (MLC) Phosphorylation Assay

MLC is a known substrate of DAPK1.[10] Measuring the phosphorylation of MLC can serve as a biomarker for DAPK1 activity in cells.

Procedure:

-

Culture cells (e.g., HeLa or HEK293T) that express DAPK1.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Perform a Western blot analysis using an antibody specific for phosphorylated MLC (p-MLC).

-

Use an antibody for total MLC as a loading control.

-

Quantify the band intensities to determine the effect of this compound on MLC phosphorylation.

Off-Target Effects and Their Implications

Even with a high degree of selectivity, off-target effects can occur.[7][8] For a DAPK inhibitor, it would be important to investigate potential interactions with structurally related kinases or kinases in convergent signaling pathways. For example, some DAPK inhibitors have shown cross-reactivity with PIM kinases.[1]

Table 2: Hypothetical Off-Target Profile of this compound and Potential Consequences

| Off-Target Kinase | IC50 (nM) | Potential Biological Consequence |

| PIM1 | 800 | May affect cell cycle progression and survival. |

| ROCK1 | 1,200 | Could influence cell motility and cytoskeletal dynamics. |

| ... | ... | ... |

This table represents a fictional dataset for illustrative purposes.

Conclusion

A thorough characterization of the target specificity and selectivity of any new kinase inhibitor is a prerequisite for its advancement as a research tool or therapeutic agent. While no public data currently exists for a compound named "this compound," this guide outlines the necessary experimental approaches, data presentation formats, and signaling pathway considerations that would be required for a comprehensive technical whitepaper on such an inhibitor. The methodologies described provide a robust framework for assessing the on-target potency, kinome-wide selectivity, and potential off-target liabilities of novel DAPK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluating DAPK as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14-3-3 proteins inactivate DAPK2 by promoting its dimerization and protecting key regulatory phosphosites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DAPK2 Kinase Enzyme System [promega.com]

- 10. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dapk-IN-2 in an Oxygen-Glucose Deprivation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model that simulates the ischemic conditions observed in cerebral infarction and other ischemic diseases. This model is instrumental in studying the molecular mechanisms of neuronal injury and for the preclinical evaluation of potential neuroprotective agents. A key signaling molecule implicated in ischemic cell death is the Death-associated protein kinase (DAPK) family of serine/threonine kinases. Activation of DAPK, particularly DAPK1, has been shown to promote neuronal apoptosis and autophagy in response to ischemic stress.

Dapk-IN-2 is a small molecule inhibitor of DAPK and has been identified as a potential therapeutic agent for the treatment of cerebral infarction and ischemic diseases. These application notes provide a detailed protocol for the use of this compound in a neuronal cell-based OGD model to assess its neuroprotective effects.

This compound: A Profile

This compound is a potent inhibitor of Death-associated protein kinase (DAPK). Its development was based on structure-based virtual screening aimed at identifying novel and selective DAPK inhibitors.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O₄ |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 304000-05-3 |

Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor of DAPK1. The inhibitory activity of this compound and related compounds has been characterized against DAPK1 and other kinases to determine its selectivity.

| Kinase Target | IC₅₀ (nM) |

| DAPK1 | 69 |

| DAPK3 (ZIPK) | 225 |

| Other Kinases (e.g., Abl, AMPK, Chk1, Met, Src) | > 10,000 |

Data derived from in vitro kinase assays.[1][2]

DAPK Signaling in Ischemic Neuronal Death

Under ischemic conditions induced by oxygen-glucose deprivation, intracellular calcium levels rise, leading to the activation of DAPK1. Activated DAPK1 can trigger neuronal death through multiple pathways, including apoptosis and autophagy.[3][4][5][6]

Key Signaling Events:

-

Apoptosis: DAPK1 can phosphorylate and activate downstream targets that lead to caspase activation and apoptotic cell death. One critical interaction is with the p53 tumor suppressor protein, where DAPK1-mediated phosphorylation of p53 can promote both apoptotic and necrotic cell death pathways.[4][7]

-

Autophagy: DAPK1 is also a key regulator of autophagy.[3][8][9][10] It can induce autophagy by phosphorylating Beclin-1, a core component of the autophagic machinery.[5]

-

Interaction with NMDA Receptors: DAPK1 can directly interact with the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity during ischemia. This interaction enhances injurious calcium influx, exacerbating neuronal damage.[7]

DAPK1 signaling cascade initiated by oxygen-glucose deprivation.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in an OGD model with a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons). Optimization of cell density, OGD duration, and this compound concentration is recommended for specific experimental conditions.

Experimental Workflow

General workflow for assessing this compound in an OGD model.

Materials and Reagents

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Complete cell culture medium (e.g., DMEM/F12 with supplements)

-

D-glucose free DMEM

-

This compound (prepare stock solution in DMSO, e.g., 10 mM)

-

Vehicle control (DMSO)

-

Hypoxic chamber or incubator with gas control (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Reagents for endpoint analysis (e.g., MTT, LDH assay kit, Annexin V/PI staining kit)

Protocol: Oxygen-Glucose Deprivation (OGD)

-

Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24-48 hours.

-

This compound Pre-treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A suggested starting concentration range is 1-10 µM.

-

Include a vehicle control group treated with the same final concentration of DMSO.

-

Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

-

Incubate for 1-2 hours under standard culture conditions (37°C, 5% CO₂).

-

-

OGD Induction:

-

Prepare the OGD medium (glucose-free DMEM) and pre-equilibrate it in the hypoxic chamber for at least 30 minutes.

-

Aspirate the pre-treatment medium from the cells.

-

Wash the cells once with pre-warmed, glucose-free DMEM.

-

Add the pre-equilibrated OGD medium containing the respective concentrations of this compound or vehicle.

-

Place the cells in the hypoxic chamber for a duration determined by cell type and experimental goals (e.g., 2-6 hours).

-

-

Reoxygenation:

-

Remove the plates from the hypoxic chamber.

-

Aspirate the OGD medium.

-

Replace it with a complete culture medium containing glucose and the respective concentrations of this compound or vehicle.

-

Return the plates to a standard incubator (37°C, 5% CO₂) for a desired reoxygenation period (e.g., 12-24 hours).

-

-

Endpoint Analysis:

-

Assess cell viability using assays such as MTT or LDH release.

-

Quantify apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

-

Perform Western blotting to analyze the phosphorylation status of DAPK substrates or other relevant signaling proteins.

-

Quantitative Data from a Hypothetical Experiment

The following table illustrates the expected outcomes of a cell viability assay (MTT) after OGD and treatment with this compound.

| Treatment Group | OGD Duration (hours) | This compound (µM) | Cell Viability (% of Normoxia Control) |

| Normoxia Control | 0 | 0 (Vehicle) | 100 ± 5.2 |

| OGD Vehicle | 4 | 0 (Vehicle) | 45 ± 3.8 |

| OGD + this compound | 4 | 1 | 58 ± 4.1 |

| OGD + this compound | 4 | 5 | 72 ± 4.5 |

| OGD + this compound | 4 | 10 | 85 ± 3.9 |

Data are represented as mean ± SD and are for illustrative purposes only.

Summary and Conclusion

This compound is a valuable tool for investigating the role of DAPK in ischemic neuronal injury. The provided protocols offer a starting point for researchers to evaluate the neuroprotective potential of this inhibitor in an OGD model. Careful optimization of experimental parameters is essential for obtaining robust and reproducible results. The ability of this compound to mitigate neuronal death in this model would further validate DAPK as a therapeutic target for ischemic stroke and related conditions.

References

- 1. TC-DAPK 6 | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 4. DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death | Journal of Neuroscience [jneurosci.org]

- 5. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 6. Role of DAPK1 in neuronal cell death, survival and diseases in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of DAPK1 and mTORC1 signaling association on autophagy in cancer - ProQuest [proquest.com]

Application Notes and Protocols for Dapk-IN-2 in an in vivo Middle Cerebral Artery Occlusion (MCAO) Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Stroke is a leading cause of death and long-term disability worldwide. The majority of strokes are ischemic, resulting from the occlusion of a cerebral artery. The subsequent deprivation of oxygen and glucose leads to a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. DAPK1 is a key mediator of ischemic neuronal death, making it an attractive target for therapeutic intervention. Dapk-IN-2 (CAS 304000-05-3) has been identified as an inhibitor of DAPK and is suggested for research in cerebral infarction. These application notes provide a comprehensive guide for the in vivo evaluation of DAPK inhibitors in a clinically relevant stroke model.

DAPK1 Signaling Pathway in Ischemic Stroke

Ischemic conditions trigger a cascade of events leading to the activation of DAPK1. This includes an influx of calcium ions (Ca2+), which, along with calmodulin (CaM), activates DAPK1. Activated DAPK1 can then phosphorylate various downstream targets, leading to neuronal apoptosis and cell death. Key interactions include the phosphorylation of the NMDA receptor subunit NR2B, activation of the p53 pathway, and interactions with Tau protein.[1] Inhibition of DAPK1 is a promising neuroprotective strategy to mitigate the damaging effects of cerebral ischemia.

Experimental Protocols

Animals

Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used for MCAO models. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound Dosage and Administration

Disclaimer: As of the latest literature review, a specific, validated in vivo dosage for this compound in an MCAO model has not been published. Therefore, a dose-response study is highly recommended to determine the optimal therapeutic dose.

Based on protocols for other small molecule DAPK inhibitors, such as alkylated 3-amino-6-phenylpyridazine, a starting point for this compound could be in the range of 1-10 mg/kg.

-

Formulation: this compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a vehicle such as saline or a solution containing a solubilizing agent like Tween 80 or PEG400 to minimize toxicity. The final concentration of DMSO should be kept low (typically <5% of the total injection volume).

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes. I.p. administration is generally easier to perform, while i.v. administration provides more direct and rapid systemic exposure.

-

Dosing Schedule: The inhibitor can be administered as a single dose either prior to MCAO (pre-treatment) or after the onset of ischemia (post-treatment) to assess its neuroprotective or therapeutic potential, respectively. A common time point for post-treatment administration is at the time of reperfusion.

Table 1: Suggested Dose-Response Study Design for this compound

| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals |

| 1 | Vehicle Control | - | i.p. or i.v. | n=8-10 |

| 2 | This compound | 1 | i.p. or i.v. | n=8-10 |

| 3 | This compound | 5 | i.p. or i.v. | n=8-10 |

| 4 | This compound | 10 | i.p. or i.v. | n=8-10 |

| 5 | Sham | Vehicle | i.p. or i.v. | n=8-10 |

Transient Middle Cerebral Artery Occlusion (MCAO) Procedure

The intraluminal filament model is a widely used and reproducible method for inducing transient focal cerebral ischemia.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 or 5-0 monofilament nylon suture with a silicone-coated tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the animal and maintain anesthesia throughout the surgery.

-

Place the animal on a heating pad to maintain its body temperature at 37°C.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Place a temporary ligature around the CCA and the origin of the ECA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as monitored by a laser Doppler flowmeter can confirm occlusion.

-

After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

-

Permanently ligate the ECA stump and close the neck incision.

-

Administer post-operative analgesics and allow the animal to recover.

Experimental Workflow

Assessment of Neurological Deficit

Neurological function should be assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system. A commonly used scale is the 5-point neurological deficit score.

Table 2: 5-Point Neurological Deficit Score

| Score | Observation |

| 0 | No neurological deficit |

| 1 | Failure to extend the contralateral forepaw fully |

| 2 | Circling to the contralateral side |

| 3 | Falling to the contralateral side |

| 4 | No spontaneous motor activity |

Measurement of Infarct Volume

At the end of the experiment (e.g., 72 hours post-MCAO), animals are euthanized, and their brains are collected for histological analysis to determine the infarct volume.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Brain matrix slicer

-

Digital scanner or camera

Procedure:

-

Deeply anesthetize the animal and perfuse transcardially with cold saline.

-

Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections.

-

Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The total infarct volume can be calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.

Data Presentation

All quantitative data, including neurological scores and infarct volumes, should be presented in a clear and structured format to allow for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.

Table 3: Example Data Summary Table

| Treatment Group | Neurological Score (at 24h) | Infarct Volume (mm³) | Infarct Volume (% of Contralateral) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Sham | Mean ± SEM | N/A | N/A |

Conclusion

The MCAO model is a robust and clinically relevant tool for evaluating the neuroprotective effects of novel therapeutic agents for ischemic stroke. While the specific dosage of this compound for in vivo studies requires empirical determination, the protocols and guidelines presented here provide a solid foundation for researchers to investigate the therapeutic potential of DAPK inhibition. Careful experimental design, including dose-response studies and standardized assessment methods, is crucial for obtaining reliable and reproducible results.

References

Application Note: Western Blot Protocol for DAPK2 Phosphorylation Following Dapk-IN-2 Treatment

This document provides a comprehensive protocol for the detection and quantification of DAPK2 phosphorylation status in cell lysates using Western blotting after treatment with the selective DAPK2 inhibitor, Dapk-IN-2.

Introduction